Indigo carmine

Descripción general

Descripción

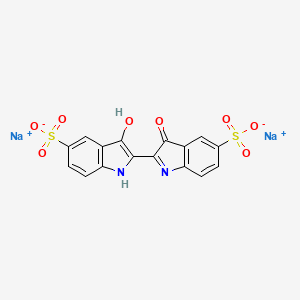

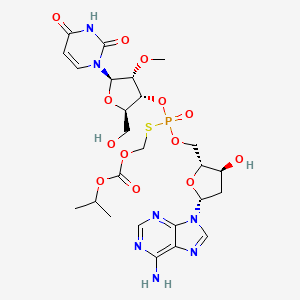

Es una sal orgánica derivada del índigo por sulfonación aromática, lo que la hace soluble en agua . Este compuesto es ampliamente utilizado como indicador de pH, colorante alimentario y en diagnósticos médicos para visualizar los orificios ureterales durante la cistoscopia y el cateterismo ureteral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de indigotindisulfonato de sodio implica la conversión del ácido 3-(2-nitrofenil)-2-oxopropanoico a (E)-[2,2'-biindolinilideno]-3,3'-diona, seguida de una reacción con ácido sulfúrico . Este proceso da como resultado la formación de indigotindisulfonato de sodio con alta pureza. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado con mínimas impurezas .

Métodos de producción industrial

La producción industrial de indigotindisulfonato de sodio implica síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para lograr altos rendimientos y pureza, que a menudo superan el 99.5% . El producto final se cristaliza luego para obtener la forma deseada, que contiene un 4-7% de humedad .

Análisis De Reacciones Químicas

Tipos de reacciones

El indigotindisulfonato de sodio experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Reducción: El compuesto puede reducirse a leucoíndigo utilizando agentes reductores como el ditionito de sodio.

Principales productos formados

Oxidación: Ácido isatin-5-sulfónico

Reducción: Leucoíndigo

Sustitución: Diversos derivados de indigotindisulfonato sustituidos

Aplicaciones Científicas De Investigación

El indigotindisulfonato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El indigotindisulfonato de sodio ejerce sus efectos principalmente a través de su color azul intenso, que mejora la visualización durante los procedimientos médicos . El compuesto se excreta por los riñones a través de la secreción tubular, lo que le permite colorear la orina de azul y permitir la visualización de las estructuras del tracto urinario . Además, el indigotindisulfonato de sodio puede causar vasoconstricción al interferir con los mecanismos de vasodilatación dependientes del óxido nítrico .

Comparación Con Compuestos Similares

Compuestos similares

Carmín de índigo: Otro nombre para el indigotindisulfonato de sodio, utilizado indistintamente.

Indigotina: Un compuesto similar utilizado como colorante alimentario e indicador de pH.

FD&C Blue #2: Otra designación para el indigotindisulfonato de sodio, aprobado para su uso como colorante alimentario.

Singularidad

El indigotindisulfonato de sodio es único por su doble función como tinte de diagnóstico e indicador de pH. Su capacidad de ser excretado por los riñones y colorear la orina de azul lo hace particularmente valioso en el diagnóstico médico . Además, su alta solubilidad en agua y estabilidad en diversas condiciones contribuyen a su uso generalizado en diferentes campos .

Propiedades

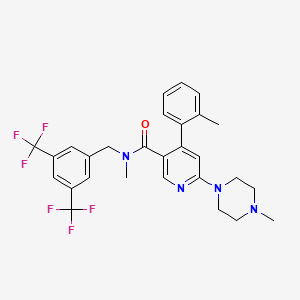

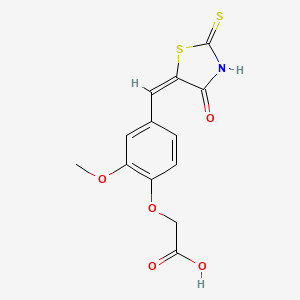

IUPAC Name |

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXEJADITYJHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020190 | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indigo to dark blue powder. (NTP, 1992), Water or Solvent Wet Solid, Water soluble, dark blue powder; [CHEMINFO] | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Slightly soluble in alcohol; practically insoluble in most other organic solvents, Insoluble in benzene, chloroform, 9 mg/mL in ethyleneglycol monomethyl ether; 3 mg/mL in ethanol, Soluble in water, ethanol; insoluble in organic solvents, For more Solubility (Complete) data for Indigotindisulfonate sodium (6 total), please visit the HSDB record page. | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Dark blue, crystalline powder; bronze luster. Density 1.35; sublimes at 300 °C (decomposes). Soluble in aniline, nitrobenzene, chloroform, glacial acetic acid, and concentrated sulfuric acid; insoluble in water, ether, and alcohol /Indigotin/ | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Purple powder, Dark blue powder with coppery luster, Blue-red to red-brown powder or dark blue solid | |

CAS No. |

860-22-0 | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGOTINDISULFONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3741U8K7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for indigo carmine?

A1: this compound, also known as 5,5′-indigodisulfonic acid sodium salt, has the molecular formula C16H8N2Na2O8S2. Its molecular weight is 466.36 g/mol. Spectroscopically, this compound is characterized by a strong absorbance maximum around 610 nm, which is responsible for its blue color. []

Q2: How does the structure of this compound relate to its solubility?

A2: The presence of two sulfonic acid groups (–SO3Na) in the this compound molecule contributes to its high solubility in water. These groups are ionic and readily interact with water molecules, facilitating dissolution. []

Q3: How stable is this compound under different conditions?

A3: this compound exhibits variable stability depending on the environment. It is relatively stable in neutral and slightly acidic solutions but degrades under alkaline conditions. Additionally, exposure to light, particularly UV radiation, can lead to its photodegradation. [, ]

Q4: What are the main applications of this compound in catalysis?

A4: this compound is frequently employed as a redox indicator in chemical reactions. Its distinct color change upon reduction makes it valuable for monitoring reaction progress. For instance, it has been explored as a probe to evaluate the generation of hydroxyl radicals in advanced oxidation processes for water treatment. [, ]

Q5: Can this compound itself act as a catalyst?

A5: While not a catalyst in the conventional sense, this compound can participate in redox reactions. Research suggests its potential as a mediator in enzymatic dye degradation processes, enhancing the activity of enzymes like laccase. []

Q6: How is computational chemistry used to study this compound?

A6: Computational techniques like quantum chemical calculations help determine electronic properties, molecular geometry, and reactivity of this compound. These insights can predict its behavior in various chemical environments and interactions with other molecules. [, ]

Q7: How does modifying the structure of this compound affect its properties?

A7: Structural modifications, such as the introduction of different substituents on the aromatic rings or changes in the sulfonic acid groups, can significantly impact this compound's properties. These changes can influence its solubility, color, stability, and even its interaction with biological systems. []

Q8: What strategies can improve the stability of this compound in formulations?

A8: Approaches to enhance this compound stability include:

Q9: What are the known toxicological effects of this compound?

A9: While generally considered safe for most applications, this compound can cause adverse reactions in sensitive individuals. These may include allergic reactions, skin irritation, and rarely, more severe systemic effects. [, ]

Q10: What analytical techniques are commonly used to study this compound?

A10: Various analytical techniques are employed for this compound characterization and quantification:

- High-performance liquid chromatography (HPLC): Separates and quantifies this compound in complex mixtures. [, ]

Q11: What happens to this compound in the environment?

A11: this compound can undergo degradation through various processes in the environment, including:

- Chemical oxidation: Reactions with oxidizing agents present in the environment can degrade this compound. [, ]

Q12: How can we mitigate the environmental impact of this compound?

A12: Reducing the release of this compound into the environment is crucial. This can be achieved through:

- Exploring alternative dyes: Investigating and utilizing less environmentally persistent dyes with similar functionalities. [, ]

- This compound has been explored as a contrast agent in medical imaging, particularly in endoscopic procedures. [, , ]

- Researchers have investigated its use in detecting and marking tumors during surgery. [, ]

- Studies have examined the adsorption of this compound onto various materials, including activated carbon and nanoparticles, for potential applications in wastewater treatment. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)